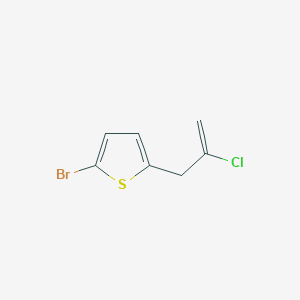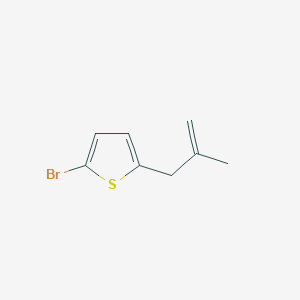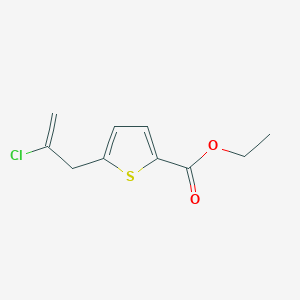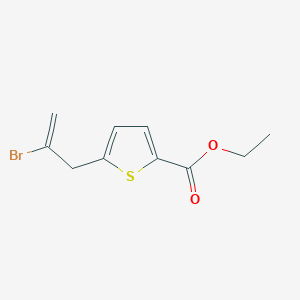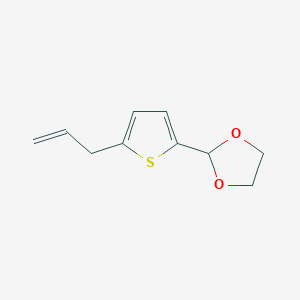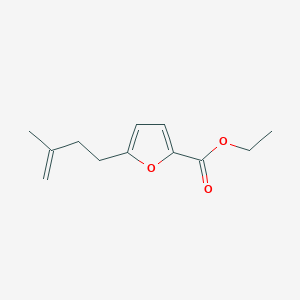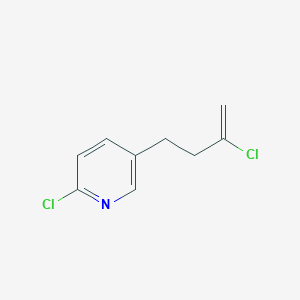
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene
Übersicht
Beschreibung
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, otherwise known as 2-chloro-4-chloro-3-pyridyl-1-butene, is a chemical compound with a unique structure. It is an alkyl halide, a type of organic compound that contains a halogen atom bonded to an sp3 hybridized carbon atom. This compound has a variety of applications in scientific research, including synthesis, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene has a variety of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins and other biomolecules. Additionally, it is used in the synthesis of dyes and other pigments.
Wirkmechanismus
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene is an alkyl halide, and its mechanism of action is based on the fact that it can react with nucleophiles. A nucleophile is a molecule that can donate electrons to form a new bond. When this compound reacts with a nucleophile, it forms a new bond and the halogen atom is replaced with the nucleophile. This reaction is known as a substitution reaction.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the transmission of signals between nerve cells. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. Finally, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(6-chloro-3-pyridyl)-1-butene has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using several different methods. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it is a toxic compound and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene. One potential direction is to further study its effects on enzymes such as acetylcholinesterase, cyclooxygenase, and cytochrome P450. Additionally, further research could be done to explore the potential therapeutic applications of this compound. Finally, further research could be done to explore the potential use of this compound in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-chlorobut-3-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJLRBHKUUVDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CN=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




